Cas no 20432-43-3 (4-methylpenta-2,4-dienal)

4-methylpenta-2,4-dienal 化学的及び物理的性質
名前と識別子
-
- 2,4-Pentadienal, 4-methyl-, (E)-
- 4-methylpenta-2,4-dienal
- 20432-43-3
- EN300-1847340
- (E)-4-Methylpenta-2,4-dienal
- CPHXZIBGZOPWBM-ONEGZZNKSA-N
- 4-Methyl-2,4-pentadienal
-
- インチ: InChI=1S/C6H8O/c1-6(2)4-3-5-7/h3-5H,1H2,2H3/b4-3+
- InChIKey: CPHXZIBGZOPWBM-ONEGZZNKSA-N
- ほほえんだ: CC(=C)C=CC=O
計算された属性
- せいみつぶんしりょう: 96.05754
- どういたいしつりょう: 96.057514874g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 2
- 複雑さ: 101
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- PSA: 17.07
4-methylpenta-2,4-dienal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1847340-5.0g |
4-methylpenta-2,4-dienal |
20432-43-3 | 5g |
$2277.0 | 2023-06-03 | ||
Enamine | EN300-1847340-0.1g |
4-methylpenta-2,4-dienal |
20432-43-3 | 0.1g |
$691.0 | 2023-09-19 | ||
Enamine | EN300-1847340-0.05g |
4-methylpenta-2,4-dienal |
20432-43-3 | 0.05g |
$660.0 | 2023-09-19 | ||
Enamine | EN300-1847340-1g |
4-methylpenta-2,4-dienal |
20432-43-3 | 1g |
$785.0 | 2023-09-19 | ||
Enamine | EN300-1847340-0.5g |
4-methylpenta-2,4-dienal |
20432-43-3 | 0.5g |
$754.0 | 2023-09-19 | ||
Enamine | EN300-1847340-1.0g |
4-methylpenta-2,4-dienal |
20432-43-3 | 1g |
$785.0 | 2023-06-03 | ||
Enamine | EN300-1847340-0.25g |
4-methylpenta-2,4-dienal |
20432-43-3 | 0.25g |
$723.0 | 2023-09-19 | ||
Enamine | EN300-1847340-10.0g |
4-methylpenta-2,4-dienal |
20432-43-3 | 10g |
$3376.0 | 2023-06-03 | ||
Enamine | EN300-1847340-2.5g |
4-methylpenta-2,4-dienal |
20432-43-3 | 2.5g |
$1539.0 | 2023-09-19 | ||
Enamine | EN300-1847340-5g |
4-methylpenta-2,4-dienal |
20432-43-3 | 5g |
$2277.0 | 2023-09-19 |
4-methylpenta-2,4-dienal 関連文献
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
4-methylpenta-2,4-dienalに関する追加情報
Introduction to 4-methylpenta-2,4-dienal (CAS No. 20432-43-3)
4-methylpenta-2,4-dienal, with the chemical formula C₆H₈O, is a significant compound in the field of organic chemistry and pharmaceutical research. Its CAS number, 20432-43-3, uniquely identifies it in scientific literature and databases. This aldehyde derivative is characterized by a conjugated system of double bonds and a methyl substituent, which contribute to its unique reactivity and potential applications in synthetic chemistry and biochemistry.
The structure of 4-methylpenta-2,4-dienal consists of a five-carbon chain with double bonds at the 2 and 4 positions and a methyl group at the 1 position. This configuration makes it a versatile intermediate in the synthesis of more complex molecules. The compound’s aldehyde functional group (–CHO) is highly reactive, enabling it to participate in various chemical transformations such as condensation reactions, oxidation, and reduction processes.
In recent years, 4-methylpenta-2,4-dienal has garnered attention in the pharmaceutical industry due to its potential role as a precursor in the synthesis of bioactive compounds. Researchers have been exploring its utility in the development of novel therapeutic agents, particularly those targeting neurological disorders. The compound’s ability to undergo Michael additions and aldol reactions makes it a valuable building block for constructing heterocyclic scaffolds, which are prevalent in many drug molecules.
One of the most compelling aspects of 4-methylpenta-2,4-dienal is its role in biosynthetic pathways. Studies have shown that structurally similar compounds are involved in the production of natural products by microorganisms. By investigating the biosynthesis of these compounds, scientists aim to uncover new enzymatic pathways and develop biocatalytic methods for their production. This could lead to more sustainable and efficient synthetic routes for pharmaceutical intermediates.
The chemical reactivity of 4-methylpenta-2,4-dienal also makes it an interesting subject for material science applications. Researchers have been exploring its potential use in polymer chemistry, where it can serve as a monomer or crosslinking agent. The conjugated double bond system allows for the formation of polymers with unique electronic properties, which could be useful in developing conductive materials or organic semiconductors.
Recent advancements in computational chemistry have further enhanced our understanding of 4-methylpenta-2,4-dienal’s properties. Molecular modeling studies have predicted its behavior in various reaction conditions, providing insights into optimal synthetic strategies. These computational approaches are particularly valuable for designing experiments that maximize yield and minimize byproduct formation.
The synthesis of 4-methylpenta-2,4-dienal can be achieved through multiple routes, including the oxidation of pentanal derivatives or the dehydrogenation of pentanols. Each synthetic pathway has its advantages and limitations, depending on factors such as cost-effectiveness, scalability, and environmental impact. Continuous improvements in synthetic methodologies are essential for meeting the growing demand for this compound in industrial applications.
In conclusion, 4-methylpenta-2,4-dienal (CAS No. 20432-43-3) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and biosynthesis. Its unique structural features and reactivity make it a valuable intermediate for various applications. As research progresses,the full spectrum of its utility is likely to expand,driving innovation across multiple scientific disciplines.
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